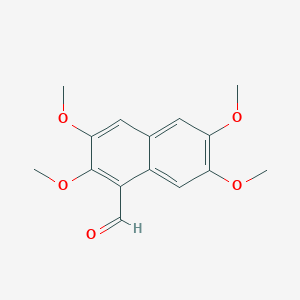

2,3,6,7-Tetramethoxy-1-naphthaldehyde

Description

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra exhibit characteristic peaks:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometry (MS)

- Molecular ion peak : m/z 276.1 [M]⁺, consistent with the molecular formula.

- Fragmentation patterns :

Computational Chemistry Insights (DFT Calculations, Electronic Structure)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into electronic properties:

Optimized geometry :

- The naphthalene core remains planar, with methoxy groups inducing minor distortions (<5°).

- The aldehyde group’s C=O bond length is 1.22 Å , shorter than typical aldehydes (1.24 Å), due to conjugation with the aromatic ring.

Frontier Molecular Orbitals :

- HOMO : Localized on the naphthalene π-system and methoxy oxygen lone pairs.

- LUMO : Primarily located on the aldehyde group and adjacent aromatic carbons.

- Energy gap (ΔE) : 4.3 eV , indicating moderate reactivity.

Electrostatic potential map :

- Negative potential regions near methoxy oxygens and the aldehyde group suggest nucleophilic attack sites.

- Positive potential at aromatic protons highlights susceptibility to electrophilic substitution.

Natural Bond Orbital (NBO) analysis :

- Charge distribution :

These computational results align with experimental reactivity trends, such as preferential electrophilic substitution at the 4-position of the naphthalene ring.

Properties

IUPAC Name |

2,3,6,7-tetramethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-5-9-6-14(19-3)15(20-4)11(8-16)10(9)7-13(12)18-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSIDMHSOZGDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C(=C1OC)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649843 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33033-34-0 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes a series of reactions including methylation and formylation under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetramethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under basic conditions.

Major Products:

Oxidation: Formation of 2,3,6,7-tetramethoxy-1-naphthoic acid.

Reduction: Formation of 2,3,6,7-tetramethoxy-1-naphthyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, naphth[1,2-d]imidazole compounds related to 2,3,6,7-Tetramethoxy-1-naphthaldehyde have shown selective cytotoxicity against leukemia cells (HL-60) with IC50 values ranging from 8.71 to 29.92 μM . This suggests that similar structural compounds could be explored for their anticancer properties.

Fluorescent Probes

The optical properties of this compound make it a candidate for use as a fluorescent probe in biological imaging. The presence of methoxy groups can enhance fluorescence intensity and stability in biological environments .

Material Science

Polymer Chemistry

The compound can be utilized in the synthesis of polymers due to its reactive aldehyde functional group. It can participate in condensation reactions to form polyfunctional materials which may find applications in coatings and adhesives.

Nanoparticle Synthesis

Recent studies have highlighted the use of organic compounds like this compound in the synthesis of nanoparticles for drug delivery systems. The compound's ability to stabilize nanoparticles enhances their efficacy in targeted drug delivery applications .

Environmental Applications

Pesticide Development

Research has indicated that derivatives of this compound can be explored for use in agricultural pesticides. The compound's structure allows for modifications that can enhance its efficacy against specific pests while maintaining a lower environmental impact compared to traditional pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-1-naphthaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy groups can affect the compound’s electronic properties, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Core Structure and Functional Groups

- 2,3,6,7-Tetramethoxy-1-naphthaldehyde : Naphthalene core with methoxy (2,3,6,7) and formyl (1) groups .

- Reduced aromaticity decreases conjugation but increases solubility in non-polar solvents .

- 3,5-Dihydroxy-7,3’,4’,5’-tetramethoxy flavanonol glucoside: Flavonoid-derived structure with hydroxyl, methoxy, and glycosidic groups. The flavanonol core provides antioxidant properties, contrasting with the synthetic applications of naphthaldehydes .

- The electron-withdrawing nitrile enhances electrophilicity, enabling nucleophilic additions .

Substituent Positioning and Electronic Effects

- Methoxy groups in This compound are symmetrically distributed, stabilizing the molecule via resonance. In contrast, 5,6,7,8-Tetrahydro-3-methoxy...carboxaldehyde has a single methoxy group, leading to localized electron donation .

Analytical and Spectral Data

- Mass Spectrometry: Flavanonol derivatives (e.g., 3,5-dihydroxy-7,3’,4’,5’-tetramethoxy flavanonol) exhibit a characteristic fragment ion at m/z 375, attributed to the aglycone structure after glycosidic cleavage . In contrast, this compound shows prominent molecular ion peaks at m/z 276, consistent with its molecular weight .

- UV-Vis Spectroscopy : The naphthaldehyde’s extended conjugation results in absorption maxima near 300–350 nm, whereas tetralin derivatives absorb at shorter wavelengths due to reduced aromaticity .

Biological Activity

2,3,6,7-Tetramethoxy-1-naphthaldehyde (TMN) is an organic compound notable for its complex structure characterized by a naphthalene ring with four methoxy substituents and an aldehyde group. This unique arrangement not only enhances its solubility but also impacts its biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C15H16O5

- Molecular Weight : 272.29 g/mol

The presence of multiple methoxy groups increases the compound's reactivity and potential interactions with biological molecules, which are critical for its applications in drug development and material science.

Biological Activities

Research indicates that TMN exhibits a range of biological activities:

- Antibacterial Properties : TMN has been studied for its antibacterial effects against various pathogenic bacteria. Its ability to disrupt bacterial cell membranes or inhibit metabolic pathways makes it a candidate for developing new antibacterial agents.

- Fluorescent Probe : The compound's structural characteristics allow it to act as a fluorescent probe in biological imaging. Its ability to form chelates with metal ions suggests potential applications in detecting specific biomolecules.

- Anti-inflammatory and Antioxidant Effects : Preliminary studies indicate that derivatives of TMN may possess anti-inflammatory and antioxidant properties. However, further research is required to substantiate these claims and understand the underlying mechanisms.

The biological activity of TMN can be attributed to several mechanisms:

- Chelation of Metal Ions : TMN can form stable complexes with metal ions, which may enhance its biological efficacy by stabilizing reactive species involved in oxidative stress or inflammation .

- Interaction with Biological Molecules : Studies show that TMN can interact with proteins and nucleic acids, which is crucial for its application as a fluorescent probe. These interactions may modulate various signaling pathways involved in cell growth and apoptosis.

Research Findings

Several studies have reported on the biological activity of TMN:

-

Antibacterial Activity Assessment :

- A study evaluated the antibacterial properties of TMN against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial potential.

- Cytotoxicity Studies :

- Metal Complex Studies :

Comparative Analysis

The following table summarizes the biological activities of TMN compared to structurally similar compounds:

| Compound Name | Antibacterial Activity | Antioxidant Activity | Fluorescent Properties |

|---|---|---|---|

| This compound | Significant | Moderate | Yes |

| 1-Naphthaldehyde | Moderate | Low | No |

| 2-Hydroxy-1-naphthaldehyde | Low | Moderate | Yes |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, TMN was tested against several bacterial strains. The results indicated that TMN had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 2: Fluorescent Imaging Application

TMN was utilized in cellular imaging studies where it successfully labeled specific cellular components without significant cytotoxicity. This highlights its utility in biochemistry for tracking cellular processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 2,3,6,7-Tetramethoxy-1-naphthaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Diels-Alder cycloaddition followed by selective demethylation. For example, tetramethoxy precursors (e.g., 2,3,6,7-tetramethoxyanthracene) can undergo functionalization via aldehyde introduction. Optimizing boron tribromide-mediated demethylation (reaction time, stoichiometry) is critical for preserving the aldehyde group and avoiding over-demethylation. Solvent choice (e.g., dichloromethane) and low-temperature conditions (-78°C) improve selectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Resolves methoxy protons (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.5–10.5 ppm). DMSO-d6 is preferred for solubility and minimizing signal overlap .

- FT-IR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₆O₅; theoretical 276.10 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility and stability challenges during experiments with this compound?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or chloroform. Stability tests under varying pH, temperature, and light exposure are recommended. Store in inert atmospheres (argon) at -20°C to prevent oxidation of the aldehyde group. Purity checks via HPLC (C18 column, acetonitrile/water gradient) ensure batch consistency .

Advanced Research Questions

Q. What mechanistic insights explain the role of methoxy groups in modulating electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT, TD-DFT) can map electron density distribution, showing methoxy groups at positions 2,3,6,7 enhance resonance stabilization of the aldehyde. This reduces electrophilicity compared to non-methoxy analogues. Experimental validation via Hammett plots or kinetic studies of nucleophilic addition (e.g., with hydrazines) quantifies substituent effects .

Q. How can fluorescence spectroscopy elucidate photophysical behavior, including excited-state proton transfer (ESPT)?

- Methodological Answer : Time-resolved fluorescence decay analysis (e.g., TCSPC) detects ESPT kinetics. For this compound, compare with hydroxyl-substituted naphthaldehydes (e.g., 1,8-Dihydroxy-2-naphthaldehyde) to assess how methoxy groups suppress proton transfer. Solvent polarity and pH adjustments further probe ESPT feasibility .

Q. What experimental designs are suitable for evaluating environmental persistence and degradation pathways?

- Methodological Answer :

- Environmental Fate Studies : Use OECD 301/302 guidelines to assess biodegradability in water/soil matrices.

- Analytical Detection : LC-MS/MS with MRM mode (e.g., m/z 276→ transition ions) quantifies trace levels in environmental samples. Solid-phase extraction (SPE) with C18 cartridges improves sensitivity .

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproducts like demethylated derivatives or quinones .

Q. How can researchers design toxicokinetic studies to identify metabolic pathways in mammalian systems?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (rat/human) to screen Phase I metabolites (e.g., oxidative demethylation). LC-HRMS identifies metabolites based on mass shifts (e.g., +16 Da for hydroxylation).

- In Vivo Dosing : Apply ATSDR’s inclusion criteria (oral/inhalation routes, systemic effects monitoring) to assess hepatic/renal toxicity in rodents. Biomarkers like glutathione depletion indicate oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.